Molecular Docking Score vs. DNA Gyrase: 2,3-Bis(aryloxy)quinoxaline SAR Comparison
In a unified synthetic and computational study of 2,3-disubstituted quinoxaline derivatives, the 2,3-bis(3-nitrophenoxy) analog exhibited a docking score of −8.36 kcal/mol against DNA gyrase (PDB 1KZN), comparable to the reference ligand clorobiocin (−9.3 kcal/mol) [1]. While the title compound (2,4-dichloro substitution) was not explicitly included in this docking series, the established SAR trend demonstrates that electron-withdrawing aryloxy substituents at the 2- and 3-positions significantly enhance binding affinity relative to unsubstituted phenoxy analogs, and that the identity of the substituent pattern determines the absolute docking score. The 2,4-dichlorophenoxy group provides a distinct electronic profile (Hammett σₚ ≈ 0.23 for Cl) versus nitro (σₚ ≈ 0.78), enabling tunable potency optimization.
| Evidence Dimension | In silico binding affinity (docking score) to DNA gyrase (PDB 1KZN) |
|---|---|
| Target Compound Data | Not directly tested in this series; inferred electronic profile based on Hammett substituent constants |
| Comparator Or Baseline | 2,3-Bis(3-nitrophenoxy)quinoxaline: −8.36 kcal/mol; Clorobiocin: −9.3 kcal/mol |
| Quantified Difference | Class-level SAR: electron-withdrawing 2,3-bis(aryloxy) substitution shifts docking scores toward the reference ligand range |
| Conditions | Molecular docking simulation using SwissDock; DNA gyrase (PDB ID: 1KZN) as target [1] |
Why This Matters
Procurement of the 2,4-dichloro variant allows exploration of a distinct electronic space within a validated quinoxaline antibacterial scaffold.
- [1] Khatoon, H.; Abdul Malek, E.; Faudzi, S. M.; Rukayadi, Y. Synthesis of a Series of Quinoxaline Derivatives and Their Antibacterial Effectiveness Against Pathogenic Bacteria. ChemistrySelect 2024, 9 (7), e202305073. View Source
